
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and thiazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is unique due to the presence of both azetidine and thiazole rings in its structure. This combination provides distinct chemical and biological properties that are not found in similar compounds. The azetidine ring offers a constrained, four-membered ring system, while the thiazole ring contributes aromaticity and potential for various chemical modifications.
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-9-11-7(6-13-9)5-12-8-3-10-4-8/h6,8,10H,2-5H2,1H3 |
Clave InChI |
WRDHBKYFOPLSAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CS1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
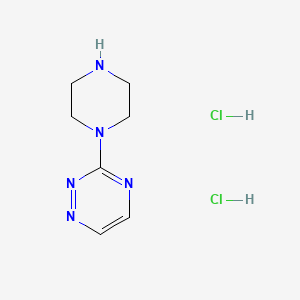
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
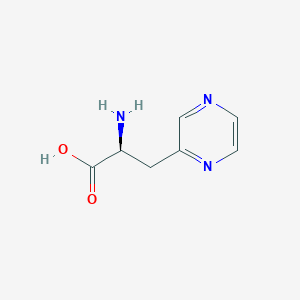
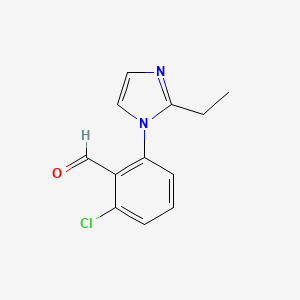


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
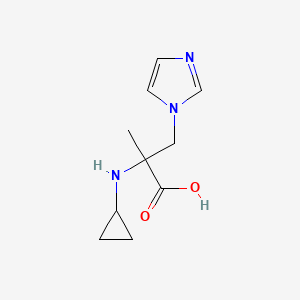
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B13628377.png)
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
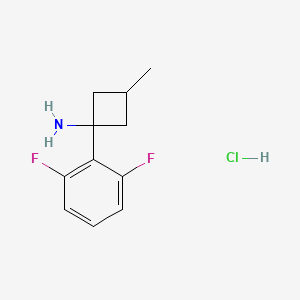
![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)
